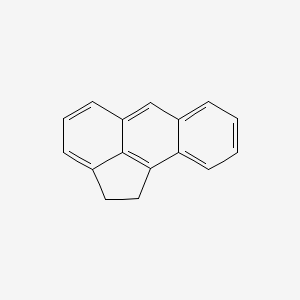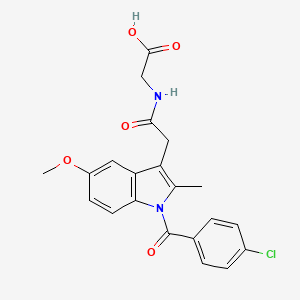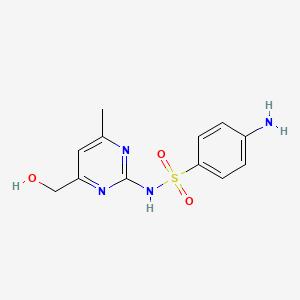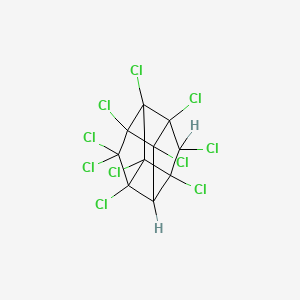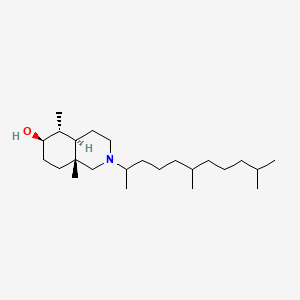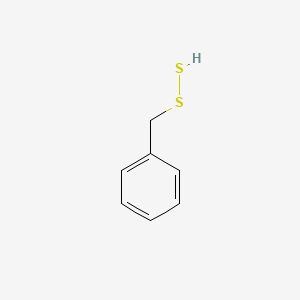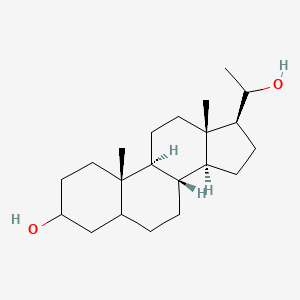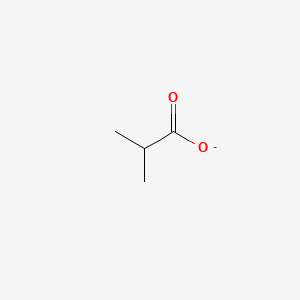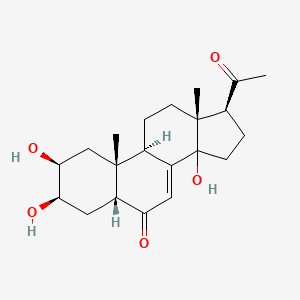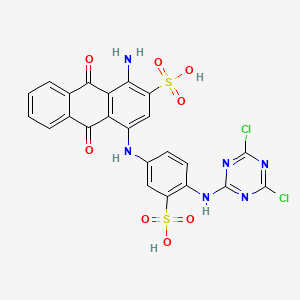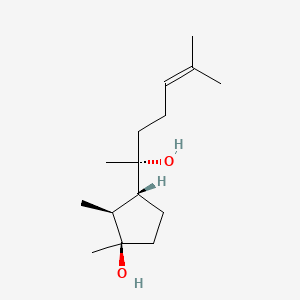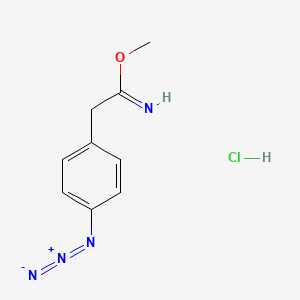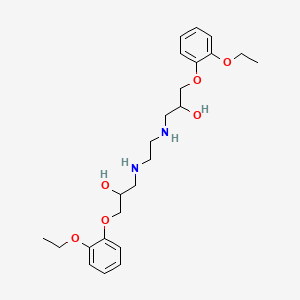
Holmium
Overview
Description
Holmium is a chemical element with the symbol Ho and atomic number 67. It belongs to the lanthanide series of the periodic table and is classified as a rare-earth metal. This compound is a moderately hard, silvery-white metal that is relatively stable in air. It was discovered spectroscopically in 1878 by Swiss chemists Jacques-Louis Soret and Marc Delafontaine, and independently in 1879 by Swedish chemist Per Teodor Cleve, who named it after his native city of Stockholm (Holmia in Latin) . This compound is known for its strong magnetic properties and is one of the least abundant rare earth elements in the Earth’s crust .
Mechanism of Action
Target of Action
Holmium, a rare earth element, has been found to interact with various targets in the human body. Its primary targets include urinary calculi in urologic disorders and liver tumors in radioembolization treatments . This compound’s role in these contexts is primarily therapeutic, aiding in the treatment of these conditions.
Mode of Action
In urologic disorders, this compound is used in the form of a laser for stone management. The this compound laser is a versatile multi-purpose instrument used in the endoscopic treatment of a wide variety of urologic disorders, particularly urinary calculi . The photo-thermal mechanism of action of the this compound laser has several clinical implications, most of which favor the this compound laser over other intracorporeal lithotrites .
In radioembolization treatments, this compound-166 (166Ho), a therapeutic isotope, is used due to its imaging possibilities. Being a beta and gamma emitter, 166Ho can be imaged using single-photon emission computed tomography and magnetic resonance imaging .
Biochemical Pathways
This compound oxide nanoparticles (HNPs) have been found to promote angiogenesis, a crucial process for bone tissue repair. HNPs interact with the membrane protein EphrinB2 in human umbilical vein endothelial cells (HUVECs). Phosphorylated EphrinB2 can bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 . This interaction promotes cell migration, leading to angiogenesis.
Pharmacokinetics
The pharmacokinetics of this compound, particularly when complexed with a bone-seeking agent DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid), have been studied. Patients received varying doses of this compound-166 (166Ho) complexed with DOTMP . The ADME properties of this compound and their impact on bioavailability are yet to be fully understood.
Result of Action
The action of this compound results in various molecular and cellular effects. In the context of urologic disorders, the this compound laser leads to effective stone comminution and increased stone-free rates . In the context of bone tissue repair, HNPs promote early vessel formation, especially that of H-type vessels in vivo, thereby accelerating bone tissue repair .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other rare earth elements in laterite clays and minerals can affect the availability and action of this compound . Furthermore, anthropogenic activities, such as agricultural production and urbanization, can alter hydrological processes and nutrient cycles, potentially influencing the environmental behavior of this compound .
Biochemical Analysis
Biochemical Properties
Holmium plays a role in biochemical reactions primarily through its interactions with various biomolecules. Studies have shown that this compound can interact with proteins, enzymes, and other biomolecules, affecting their structure and function. For example, this compound ions can bind to the active sites of enzymes, potentially inhibiting or altering their activity. Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, influencing their function and downstream effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound oxide nanoparticles have been found to promote angiogenesis, the formation of new blood vessels, by increasing cell migration and promoting the extension of filopodia in endothelial cells. This process is mediated by the interaction of this compound with the membrane protein EphrinB2, which activates the VAV2/CDC42 signaling pathway . This compound’s influence on cell signaling pathways, gene expression, and cellular metabolism highlights its potential impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, this compound ions can bind to the active sites of enzymes, inhibiting or activating their function. Additionally, this compound has been shown to interact with membrane proteins such as EphrinB2, leading to the activation of downstream signaling pathways like VAV2/CDC42. These interactions can result in changes in gene expression and cellular behavior, contributing to this compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound oxide nanoparticles have been observed to promote angiogenesis over time, with sustained effects on cell migration and vessel formation. The stability of this compound in different environments and its potential degradation products can also impact its overall efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can have threshold effects, where low doses may promote beneficial outcomes such as angiogenesis, while high doses can lead to toxic or adverse effects. For example, high concentrations of this compound ions have been found to reduce biomass in certain microorganisms, indicating potential toxicity at elevated levels . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. For instance, this compound ions can influence the activity of enzymes involved in cellular metabolism, potentially altering metabolic flux and metabolite levels. Additionally, this compound’s interactions with proteins and other biomolecules can impact overall metabolic pathways, contributing to its biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. For example, this compound oxide nanoparticles can be taken up by endothelial cells, where they promote angiogenesis by interacting with membrane proteins like EphrinB2. The localization and accumulation of this compound within specific cellular compartments can influence its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium can be extracted from minerals such as monazite and gadolinite. The extraction process typically involves crushing the mineral and treating it with hot concentrated sulfuric acid, which converts the rare earths into their sulfate forms . The separation of this compound from other rare earth elements is achieved through solvent extraction and ion-exchange chromatography .
Industrial Production Methods: The metal is produced by metallothermic reduction of the anhydrous fluoride HoF₃ with calcium. This process involves heating the fluoride with calcium at high temperatures to produce metallic this compound and calcium fluoride as a byproduct .
Types of Reactions:
Oxidation: this compound reacts with oxygen to form this compound(III) oxide (Ho₂O₃). This reaction occurs readily at elevated temperatures.
Reduction: this compound can be reduced from its oxide form using calcium or other reducing agents.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Calcium or other strong reducing agents.
Substitution: Halogens such as fluorine or chlorine.
Major Products Formed:
Oxidation: this compound(III) oxide (Ho₂O₃).
Reduction: Metallic this compound.
Substitution: this compound(III) fluoride (HoF₃) and this compound(III) chloride (HoCl₃).
Scientific Research Applications
Holmium has several applications in scientific research and industry:
Biology and Medicine: this compound lasers are used in medical procedures such as lithotripsy for breaking down kidney stones and in the treatment of certain cancers.
Industry: this compound is used in the manufacture of high-strength magnets, as a neutron absorber in nuclear reactors, and in the calibration of spectrophotometers
Comparison with Similar Compounds
Dysprosium (Dy): Known for its high magnetic susceptibility and use in data storage applications.
Erbium (Er): Used in fiber optic communications and as a dopant in laser materials.
Thulium ™: Utilized in portable X-ray devices and as a radiation source in cancer treatment
Holmium stands out due to its strong magnetic properties and its specialized use in medical and industrial applications.
Properties
IUPAC Name |
holmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZYNXUDTRRSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ho] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064699 | |
| Record name | Holmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metal; Crystals; Yellow-green salts; [Merck Index] Soft and malleable, bright-silver metal; oxidizes in moist air and elevated temperature; [Reference #1] | |
| Record name | Holmium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7440-60-0, 13598-41-9 | |
| Record name | Holmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Holmium hydride (HoH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Holmium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holmium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Holmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOLMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1XX32SQN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key spectroscopic characteristics of holmium?
A1: this compound exhibits characteristic absorption spectra due to its 4f electron transitions. These transitions are significantly enhanced in the presence of complexing agents like fleroxacin and cetylpyridinium chloride. This enhancement allows for more sensitive detection and quantification of this compound using spectrophotometry. []
Q2: What makes this compound particularly suitable for neutron activation studies?
A2: this compound's monoisotopic nature ({sup 165}Ho) makes it ideal for neutron activation studies. When bombarded with neutrons, {sup 165}Ho transforms into {sup 166}Ho, which undergoes beta decay to yield stable {sup 166}Er. This process allows researchers to study the stability and decomposition pathways of this compound-containing compounds, like this compound metallofullerenes. []
Q3: What are the advantages of this compound-doped fiber lasers?
A3: this compound-doped fiber lasers offer several advantages over other types of lasers:
- High Efficiency: They have the potential for high efficiency, making them suitable for high-power applications. []
- Long Wavelength Emission: Their emission in the infrared region (around 2 μm) is particularly useful for medical applications due to its strong absorption in water and biological tissues. [, ]
- Compact Design: Fiber lasers, in general, can be very compact, making them suitable for integration into medical devices. []
Q4: What challenges arise when developing high-power this compound-doped fiber lasers?
A4: Scaling up the power of this compound-doped fiber lasers presents a few challenges:
- Nonlinear Effects: High power levels can lead to nonlinear optical effects that degrade the laser beam quality. []
- Pump Coupling: Efficiently coupling pump power from high-power, low-brightness sources into the fiber is crucial. []
- Lasing Efficiency: Maintaining high lasing efficiency at high power levels is essential. []
Q5: How are these challenges addressed in the development of this compound-doped fiber lasers?
A5: Researchers have developed strategies to overcome the challenges:
- Air-Clad Fibers: Using air-clad fibers with a high numerical aperture allows for efficient coupling of pump light from low-brightness sources. []
- Low Dopant Concentration: Using fibers with low this compound dopant concentrations helps prevent clustering of this compound ions, which can reduce efficiency. []
- Small Cladding to Core Ratio: Employing fibers with a small cladding-to-core area ratio compensates for the lower pump absorption in low-dopant-concentration fibers. []
Q6: How is this compound laser energy used in the treatment of urinary calculi?
A6: this compound lasers are highly effective in the fragmentation of urinary calculi, regardless of their size, location, or composition. The laser energy is delivered through flexible ureteroscopes, allowing for precise targeting and minimal tissue damage. This technique has proven successful in treating ureteral, renal, and bladder stones, even in complex clinical presentations. []
Q7: What are the advantages of this compound laser lithotripsy over other lithotripsy methods?
A7: this compound laser lithotripsy offers several advantages:
- Effective Fragmentation: It effectively fragments all types of urinary stones into small pieces. [, ]
- Minimal Retropulsion: The laser energy creates minimal stone retropulsion, reducing the risk of complications. [, ]
- Versatility: It can be used to treat stones in various locations within the urinary tract. [, ]
- Safety: When performed by experienced surgeons, this compound laser lithotripsy has a low complication rate. [, ]
Q8: What precautions are necessary when using this compound lasers for medical procedures?
A8: While generally safe, this compound laser procedures require careful consideration:
- Patient Selection: Not all patients with urinary stones are suitable candidates for this compound laser lithotripsy. []
- Surgical Expertise: The procedure should be performed by experienced surgeons to minimize the risk of complications. []
- Preoperative Evaluation: A thorough preoperative evaluation, including imaging studies, is crucial to assess stone characteristics and anatomical factors. []
- Postoperative Care: Appropriate postoperative care, including pain management and monitoring for complications, is essential. []
Q9: What are the current areas of research regarding the medical applications of this compound lasers?
A9: Ongoing research focuses on expanding the applications of this compound lasers in medicine:
- Treatment of Benign Prostatic Hyperplasia: this compound laser enucleation of the prostate is being investigated as an alternative to traditional transurethral resection of the prostate (TURP). []
- Treatment of Bladder Cancer: this compound laser resection is being explored as a minimally invasive treatment for bladder cancer. [, ]
- Treatment of Urethral Strictures: this compound lasers are being used to treat urethral strictures with promising results. []
Q10: What are the potential future directions for research on this compound and its applications?
A10: Future research directions include:
- Development of more powerful and efficient this compound-doped fiber lasers. []
- Exploration of new medical applications for this compound lasers, particularly in minimally invasive surgery. []
- Development of new this compound-based materials with tailored properties for specific applications. []
- Investigation of the environmental impact and degradation pathways of this compound-containing compounds. []
- Development of sustainable practices for the production, use, and disposal of this compound-based materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


